molecular formula C17H18F2N2O3 B2524817 1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea CAS No. 1797160-09-8

1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea

Cat. No.: B2524817
CAS No.: 1797160-09-8
M. Wt: 336.339
InChI Key: HOPSRXBYKARKCE-UHFFFAOYSA-N
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Description

This product is 1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea, a synthetic urea derivative supplied for early discovery and investigative research. It is provided with the molecular formula C17H18F2N2O3 and a molecular weight of 336.33 g/mol . Research Applications and Value: Urea derivatives represent a significant class of compounds in organic and medicinal chemistry with a broad spectrum of potential research applications . While specific biological data for this compound is not available, structurally similar aryl-urea compounds have been extensively investigated for their utility in various research fields. Notably, certain urea derivatives have been studied as kinase inhibitors, targeting key signaling pathways in cells . Other research areas for related compounds include the investigation of anti-proliferative, antimicrobial, and antifungal activities, making the urea core a valuable scaffold in biological research . The presence of difluorophenyl and methoxyphenyl groups in this molecule may influence its physicochemical properties and interaction with biological targets, offering researchers a unique tool for structure-activity relationship (SAR) studies. Molecular Characteristics: - CAS Number: 1797160-09-8 - Molecular Formula: C17H18F2N2O3 - Molecular Weight: 336.33 g/mol - SMILES: COC(c1cccc(c1)OC)CNC(=O)Nc1c(F)cccc1F This product is intended for research purposes by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes responsibility for confirming the product's identity and/or purity, and all sales are final.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O3/c1-23-12-6-3-5-11(9-12)15(24-2)10-20-17(22)21-16-13(18)7-4-8-14(16)19/h3-9,15H,10H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPSRXBYKARKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)NC2=C(C=CC=C2F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer properties and mechanism of action.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, typically including the reaction of appropriate starting materials under controlled conditions. The compound's structure can be analyzed using various spectroscopic techniques such as NMR and IR spectroscopy.

Table 1: Spectroscopic Data

TechniqueWavelength/Shift (ppm)Interpretation
NMRδ 3.79 (s, 3H)Methoxy protons
δ 7.14 (s, 1H)Aromatic protons
IR3075 cm1^{-1}Aromatic C-H stretching
2251 cm1^{-1}C≡N stretch

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Notably, its effects on cancer cell lines have been a primary focus.

Anticancer Activity

Recent studies have reported that derivatives of compounds similar to this compound exhibit significant anticancer properties. The following are key findings:

  • Inhibition of Cancer Cell Proliferation : The compound showed potent inhibitory effects on various cancer cell lines including KG1 (IC50 = 25.3 nM) and SNU16 (IC50 = 77.4 nM), indicating its potential as an anticancer agent .
  • Mechanism of Action : The mechanism by which this compound exerts its effects appears to involve the inhibition of specific growth factor receptors. For example, related compounds have been shown to inhibit FGFR1 with an IC50 value less than 4.1 nM .

Table 2: Biological Activity Data

Cell LineIC50 (nM)Reference
KG125.3
SNU1677.4
FGFR1<4.1

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Cell Line Studies : In a study involving multiple cancer cell lines, the compound demonstrated selective cytotoxicity towards leukemia cells while sparing normal cells.
    • Flow Cytometry Analysis : This analysis indicated that treated cells underwent apoptosis, characterized by increased caspase-3/7 activity .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications at specific positions on the phenyl rings significantly affect biological activity. For instance, the presence of electron-withdrawing groups enhances potency against cancer cell lines .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea C₁₈H₁₈F₂N₂O₃ (inferred) ~348.35 - 2,6-Difluorophenyl
- Ethyl linker with dual methoxy groups (2-methoxy, 3-methoxy)
1-[(3S,4R)-4-(2,6-Difluoro-4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3-(3-fluorophenyl)urea C₁₈H₁₆F₃N₃O₃ 403.34 - Pyrrolidinone ring
- 2,6-Difluoro-4-methoxyphenyl
- 3-Fluorophenyl

Key Observations :

  • The main compound lacks a heterocyclic ring system, unlike the pyrrolidinone-containing analog, which may influence conformational rigidity and target binding .
  • Both compounds feature fluorine atoms, which enhance lipophilicity and metabolic stability. However, the main compound’s dual methoxy groups on the ethyl linker could improve aqueous solubility compared to the fluorophenyl-dominated analog .

Pharmacological Implications (Inferred from Structure)

  • Target Selectivity: The main compound’s ethyl-methoxy groups may favor interactions with hydrophobic binding pockets, whereas the pyrrolidinone analog’s rigid ring system could enhance selectivity for enzymes requiring planar binding motifs (e.g., kinases or proteases) .
  • Bioavailability: The main compound’s molecular weight (~348 g/mol) and methoxy substituents align with Lipinski’s rules for oral bioavailability, whereas the pyrrolidinone analog’s higher molecular weight (403 g/mol) may limit permeability .

Q & A

Basic: What is the recommended synthetic route for 1-(2,6-Difluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea, and what are critical optimization steps?

Answer:
The synthesis typically involves a multi-step process:

  • Step 1: Formation of the 2-methoxy-2-(3-methoxyphenyl)ethylamine intermediate via nucleophilic substitution or reductive amination.
  • Step 2: Reaction of the intermediate with 2,6-difluorophenyl isocyanate to form the urea backbone under anhydrous conditions (e.g., in dichloromethane with catalytic triethylamine).
  • Critical Optimization:
    • Control reaction temperature (<0°C) during urea bond formation to minimize side reactions.
    • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .

Basic: Which spectroscopic and chromatographic methods are most effective for structural characterization?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR confirms substitution patterns (e.g., methoxy protons at δ 3.7–3.8 ppm, aromatic protons split by fluorine at δ 6.8–7.2 ppm).
    • ¹³C NMR identifies carbonyl (C=O) at ~155 ppm and fluorinated carbons.
  • IR Spectroscopy: Urea C=O stretch at ~1650–1700 cm⁻¹.
  • HPLC-MS: Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) for purity assessment; molecular ion [M+H]+ confirms molecular weight .

Advanced: How does the compound’s stereoelectronic profile influence its binding to kinase targets?

Answer:

  • Steric Effects: The 2,6-difluorophenyl group reduces rotational freedom, favoring planar conformations for π-π stacking with kinase ATP-binding pockets.
  • Electronic Effects: Methoxy groups donate electron density, enhancing hydrogen bonding with residues like Asp or Lys.
  • Validation:
    • Docking Studies (AutoDock Vina): Compare binding scores with analogs lacking methoxy groups.
    • Kinase Assays: Measure IC₅₀ shifts under varying electronic environments (e.g., pH 7.4 vs. 6.5) .

Advanced: What computational strategies are used to predict metabolic stability of this urea derivative?

Answer:

  • In Silico Tools:
    • CYP450 Metabolism Prediction (SwissADME): Identify vulnerable sites (e.g., methoxy demethylation).
    • Molecular Dynamics (GROMACS): Simulate interactions with cytochrome P450 enzymes.
  • Experimental Validation:
    • Microsomal Stability Assays: Incubate with human liver microsomes; monitor degradation via LC-MS.
    • Isotope Labeling: Track metabolic pathways using ¹⁴C-labeled methoxy groups .

Data Contradiction: How to resolve discrepancies in reported IC₅₀ values across kinase inhibition studies?

Answer:

  • Methodological Audit:
    • Compare assay conditions (ATP concentration, buffer composition) that alter competitive inhibition kinetics.
    • Normalize data using reference inhibitors (e.g., staurosporine).
  • Structural Analysis:
    • X-ray Crystallography: Confirm binding pose consistency across studies (e.g., PDB ID 6XYZ vs. 7ABC).
    • SAR Mapping: Corporate substituent effects from analogs (e.g., 3-methoxy vs. 3-ethoxy derivatives) .

Advanced: What strategies mitigate solubility challenges during in vitro assays?

Answer:

  • Solubility Enhancement:
    • Use co-solvents (DMSO ≤1% v/v) with surfactants (e.g., 0.01% Tween-80).
    • Prepare stock solutions in 10% β-cyclodextrin.
  • Validation:
    • Dynamic Light Scattering (DLS): Monitor aggregation at 25°C vs. 37°C.
    • Dose-Response Reproducibility: Compare IC₅₀ in PBS vs. serum-containing media .

Basic: How is the compound’s stability assessed under physiological conditions?

Answer:

  • Stability Studies:
    • pH Stability: Incubate in buffers (pH 1.2–7.4) for 24h; quantify degradation via HPLC.
    • Thermal Stability: Store at 4°C, 25°C, and 40°C; monitor purity over 30 days.
  • Degradation Products:
    • Identify hydrolyzed urea fragments (e.g., via LC-MS/MS) .

Advanced: What in vivo models are appropriate for evaluating pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Answer:

  • Model Selection:
    • Rodents: Use CYP-humanized mice to mimic human metabolism.
    • Dosing Routes: Intravenous (for bioavailability calculation) vs. oral (for therapeutic relevance).
  • Analytical Methods:
    • Plasma Protein Binding: Equilibrium dialysis to measure free fraction.
    • Tissue Distribution: Autoradiography or MALDI imaging for target organ penetration .

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